N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide is a complex organic compound that features a unique structure combining a chlorinated phenyl group, an oxazolo[4,5-b]pyridine moiety, and a dimethoxybenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactionsCommon reaction conditions include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and amide bond formation .
Chemical Reactions Analysis
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The oxazolo[4,5-b]pyridine moiety is crucial for its binding affinity and specificity, while the chlorinated phenyl group and dimethoxybenzamide moiety contribute to its overall activity and stability .
Comparison with Similar Compounds
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide: This compound has a similar structure but with different substituents, leading to variations in its biological activity and chemical properties.
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N’-(2,6-dimethoxybenzoyl)thiourea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
443321-60-6 |
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Molecular Formula |
C21H16ClN3O4 |
Molecular Weight |
409.8g/mol |
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H16ClN3O4/c1-27-14-8-13(9-15(11-14)28-2)20(26)24-17-10-12(5-6-16(17)22)21-25-19-18(29-21)4-3-7-23-19/h3-11H,1-2H3,(H,24,26) |
InChI Key |
QYUNJOWKGOVRCB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)OC |
Origin of Product |
United States |
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